An In-depth Technical Guide to 2-Chloroacetimidamide Hydrochloride: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chloroacetimidamide Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloroacetimidamide hydrochloride. It includes detailed experimental protocols, summarized quantitative data, and visualizations of its synthetic workflow and potential biological mechanism of action. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Properties and Structure
2-Chloroacetimidamide hydrochloride, also known as chloroacetamidine hydrochloride, is a reactive organic compound used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its hydrochloride form enhances stability and is thought to improve solubility in polar solvents, which is beneficial for its application in various reaction conditions.[3]
Physicochemical Properties
The key physicochemical properties of 2-Chloroacetimidamide hydrochloride are summarized in the table below. The compound is reportedly insoluble in water, a property that may refer to the free base, whereas the hydrochloride salt exhibits slight solubility in polar organic solvents like DMSO and methanol.[2] It is also noted to be hygroscopic and moisture-sensitive, necessitating storage in a dry, inert atmosphere.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆Cl₂N₂ | [2][3] |
| Molecular Weight | 128.99 g/mol | [2][3] |
| Melting Point | 98-103 °C | [2][3] |
| Boiling Point | 146.4 °C at 760 mmHg | [3] |
| Appearance | Light Brown to Brown Semi-Solid | [2] |
| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [2] |
| Storage Conditions | 2-8 °C, Inert atmosphere, Dry | [2][3] |
Structural Information
The structural details, including various chemical identifiers for 2-Chloroacetimidamide hydrochloride, are provided below. These identifiers are crucial for accurate database searches and compound registration.
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-chloroethanimidamide;hydrochloride | - |
| CAS Number | 10300-69-3 | [2][3] |
| Synonyms | Chloroacetamidine hydrochloride, 2-Chloro-ethanimidamide HCl | [2] |
| Molecular Formula | C₂H₆Cl₂N₂ | [2][3] |
| SMILES | C(C(Cl)N)=N.Cl | - |
| InChI Key | GUPOZVHRTJYZCX-UHFFFAOYSA-M | - |
Predicted Analytical Data
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 4.3 | Singlet | 2H | -CH₂Cl |
| ~ 8.5 - 9.5 | Broad Singlet | 4H | -C(=NH₂)⁺NH₂ |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~ 45 | -CH₂Cl |
| ~ 168 | -C(=N)- |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 3100 | N-H stretch (amidinium) |
| 1680 - 1650 | C=N stretch (amidinium) |
| 1600 - 1550 | N-H bend |
| 800 - 700 | C-Cl stretch |
Synthesis of 2-Chloroacetimidamide Hydrochloride
The primary route for the synthesis of 2-Chloroacetimidamide hydrochloride is the Pinner reaction.[1][4][5][6][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.[1]
Synthesis Workflow
The logical workflow for the synthesis is depicted in the following diagram.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-Chloroacetimidamide hydrochloride based on the general principles of the Pinner reaction.
Materials:
-
2-Chloroacetonitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas or in a suitable anhydrous solvent)
-
Anhydrous Diethyl Ether
Procedure:
Step 1: Formation of Ethyl 2-chloroacetimidate hydrochloride (Pinner Salt)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-chloroacetonitrile (1 mole) in anhydrous ethanol (1.2 moles).
-
Cool the solution to 0 °C using an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5 °C.
-
Continue the addition of HCl until the reaction mixture is saturated and a precipitate of the Pinner salt forms. This may take several hours.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours to ensure complete formation of the Pinner salt.
-
Collect the crystalline Pinner salt by filtration under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Conversion to 2-Chloroacetimidamide hydrochloride
-
Suspend the dried ethyl 2-chloroacetimidate hydrochloride in a suitable anhydrous solvent (e.g., anhydrous ethanol) in a flask cooled in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension, or add a solution of ammonia in an anhydrous solvent.
-
Continue the addition of ammonia until the reaction is complete, which can be monitored by the dissolution of the Pinner salt and the precipitation of ammonium chloride.
-
After the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Chloroacetimidamide hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Potential Biological Activity and Signaling Pathway
2-Chloroacetimidamide hydrochloride is described as a general pharmacophore for studying the amidinotransferase superfamily.[2] This suggests its potential to interact with and modulate the activity of enzymes in this family. A prominent member of this family is Protein Arginine Methyltransferase 1 (PRMT1), which is involved in various cellular processes, and its dysregulation has been linked to diseases like heart disease and cancer.[8]
It has been shown that chloroacetamidine-containing peptides can act as irreversible inactivators of PRMT1.[8][9] The proposed mechanism involves the covalent modification of a cysteine residue within the enzyme's active site. The chloroacetamidine moiety acts as an electrophile, where the methylene group adjacent to the chlorine is susceptible to nucleophilic attack by the thiol group of the cysteine residue. This results in the formation of a covalent bond and the irreversible inactivation of the enzyme.
Proposed Mechanism of Enzyme Inactivation
The following diagram illustrates the proposed mechanism by which 2-Chloroacetimidamide hydrochloride may inactivate an amidinotransferase enzyme like PRMT1.
Stability and Reactivity
2-Chloroacetimidamide hydrochloride is reported to be hygroscopic and sensitive to moisture.[2] Therefore, it should be handled and stored under anhydrous conditions to prevent degradation. The presence of the electrophilic chloromethyl group suggests that the compound is reactive towards nucleophiles. It can act as an alkylating agent, as demonstrated by its proposed mechanism of enzyme inhibition. The amidine functional group can also be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to the formation of 2-chloroacetamide.
Conclusion
2-Chloroacetimidamide hydrochloride is a valuable synthetic intermediate with interesting potential as a modulator of the amidinotransferase superfamily. This guide provides essential information on its chemical properties, structure, and a representative synthetic protocol. The proposed mechanism of action as an irreversible enzyme inhibitor highlights its potential utility in the development of new therapeutic agents. Further research into its biological activity, stability, and reactivity is warranted to fully explore its applications in drug discovery and development.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. 2-ChloroacetiMidaMide hydrochloride | 10300-69-3 [chemicalbook.com]
- 3. 2-Chloroacetimidamide hydrochloride [myskinrecipes.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. A chloroacetamidine-based inactivator of protein arginine methyltransferase 1: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Chloroacetamidine-based Inactivator of Protein Arginine Methyltransferase 1: Design, Synthesis, and in Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
